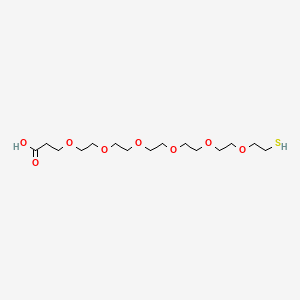![molecular formula C18H21NO2 B1432336 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- CAS No. 214976-90-6](/img/structure/B1432336.png)
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-
Vue d'ensemble
Description
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an enzyme inhibitor and to modulate the activity of certain proteins. This compound has been used in a variety of laboratory experiments, and its potential for further applications is being explored.
Applications De Recherche Scientifique
4-Pentenamide has been used in a variety of scientific research applications. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Pentenamide has also been used to study the modulation of the activity of the protein kinase C, which is involved in the regulation of cellular processes such as cell growth and differentiation. Additionally, 4-Pentenamide has been used to study the modulation of the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Mécanisme D'action
4-Pentenamide is believed to act as an inhibitor of enzymes and proteins by binding to the active site of the enzyme or protein and preventing it from binding to its substrate or from catalyzing its reaction. Additionally, 4-Pentenamide has been found to modulate the activity of certain proteins by binding to them and preventing them from interacting with other proteins or molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pentenamide have not been extensively studied. However, it has been found to inhibit the activity of the enzyme acetylcholinesterase and to modulate the activity of the protein kinase C and the enzyme lipoxygenase. Additionally, 4-Pentenamide has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Avantages Et Limitations Des Expériences En Laboratoire
4-Pentenamide has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is widely available. Additionally, it is relatively stable, making it suitable for long-term storage. However, 4-Pentenamide has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to dissolve and use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, making it unsuitable for use in experiments that require high temperatures or exposure to light.
Orientations Futures
There are several potential future directions for the use of 4-Pentenamide in scientific research. It could be used to study the modulation of other enzymes and proteins, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it could be used to study the effects of enzyme and protein inhibitors on the activity of other enzymes and proteins. It could also be used to study the biochemical and physiological effects of enzyme and protein inhibitors on cells and organisms. Finally, 4-Pentenamide could be used to develop new drugs and therapies for the treatment of diseases.
Propriétés
IUPAC Name |
(3S)-3-(hydroxymethyl)-N-[(1S)-1-naphthalen-1-ylethyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(12-20)11-18(21)19-13(2)16-10-6-8-15-7-4-5-9-17(15)16/h3-10,13-14,20H,1,11-12H2,2H3,(H,19,21)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSWFZCGMQTFHD-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CC(CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C[C@H](CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




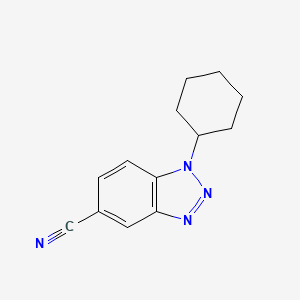
![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)


![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)


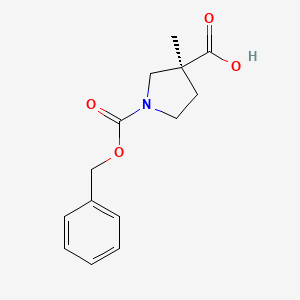
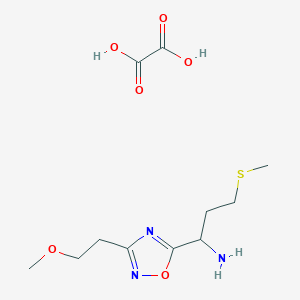

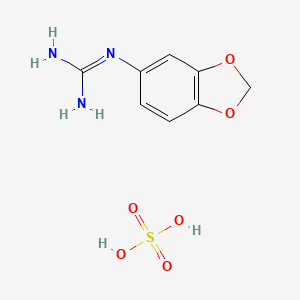
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
